molecular formula C20H19N5O B14911792 N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14911792
M. Wt: 345.4 g/mol
InChI Key: BYALIOJHDUSAJW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both 3,5-dimethylphenyl and 4-methoxyphenyl groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5O/c1-13-8-14(2)10-15(9-13)24-19-18-11-23-25(20(18)22-12-21-19)16-4-6-17(26-3)7-5-16/h4-12H,1-3H3,(H,21,22,24)

InChI Key

BYALIOJHDUSAJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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